1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5OS/c23-17-9-7-16(8-10-17)22-25-24-19-11-12-20(26-28(19)22)30-14-21(29)27-13-3-5-15-4-1-2-6-18(15)27/h1-2,4,6-12H,3,5,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGNKRKFGBOZJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN4C(=NN=C4C5=CC=C(C=C5)F)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the quinoline and triazole moieties. The synthetic routes often utilize various coupling reactions and protective group strategies to achieve the desired product. For example, one method involves the reaction of 3,4-dihydroquinolin-1(2H)-one derivatives with thioketones and triazole derivatives under specific conditions to yield the target compound.
Antioxidant Activity
Several studies have indicated that compounds containing the quinoline structure exhibit significant antioxidant properties. The antioxidant capacity is often measured using assays like DPPH radical scavenging and ABTS assays. For instance, a related compound demonstrated an IC50 value comparable to standard antioxidants like ascorbic acid, indicating strong free radical scavenging ability .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. For example, derivatives similar to this compound showed activity against colon carcinoma (HCT-116) with IC50 values ranging from 6.2 μM to 43.4 μM for different analogs . This suggests a promising avenue for further development in cancer therapeutics.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibitory activities were assessed through in vitro assays, revealing that certain derivatives exhibit selective inhibition profiles that could be beneficial for neurodegenerative diseases such as Alzheimer's .
The mechanisms underlying the biological activities of this compound are thought to involve interactions at the molecular level with specific biological targets:
- Receptor Modulation : Some studies suggest that compounds with similar structures may act as modulators of dopamine receptors (D2R), which are crucial in various neurological functions .
- Antioxidant Mechanisms : The antioxidant activity may be attributed to the ability of the quinoline moiety to donate electrons and stabilize free radicals .
- Enzyme Binding : The binding affinity to cholinesterases can be influenced by structural modifications in the triazole or quinoline portions of the molecule, affecting their inhibitory potency .
Case Studies
- Study on Antioxidant Potential : A study evaluating a series of quinoline derivatives found that modifications at specific positions led to enhanced antioxidant activity. The most potent derivative showed an IC50 value significantly lower than that of standard antioxidants .
- Cytotoxicity Assessment : Another research project focused on the cytotoxic effects against breast cancer cell lines demonstrated that certain derivatives exhibited promising results with IC50 values indicating significant cancer cell death .
Scientific Research Applications
Antioxidant Activity
Research has indicated that derivatives of quinoline and triazole compounds exhibit significant antioxidant properties. Compounds containing these moieties have been synthesized and evaluated for their ability to scavenge free radicals and reduce oxidative stress. For instance, studies have shown that similar compounds demonstrated good antioxidant activity using the DPPH method, suggesting that the compound may also possess this beneficial property .
Dopamine Receptor Modulation
The compound's structural similarity to known dopamine receptor modulators positions it as a potential candidate for treating neurological disorders. A study on related 3,4-dihydroquinolin derivatives revealed their efficacy as dopamine receptor D2 modulators, which could be extrapolated to suggest similar effects for the compound under discussion .
Antimicrobial Activity
Quinoline derivatives have historically been explored for their antimicrobial properties. The presence of the thioether linkage in this compound may enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents. Preliminary studies on related compounds have shown promising results against various bacterial strains .
Synthesis and Structural Characterization
The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. For example, initial steps may include the formation of the quinoline core followed by the introduction of the triazole and pyridazine functionalities through coupling reactions. Characterization techniques such as NMR, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the synthesized products .
Case Studies and Research Findings
Comparison with Similar Compounds
Impact of Fluorine Substitution
The target compound’s 4-fluorophenyl group confers metabolic stability comparable to its non-fluorinated analog (e.g., 1-(4-morpholinyl)-2-[[3-(2-pyridinyl)-triazolo[4,3-b]pyridazin-6-yl]thio]ethanone), which showed 40% faster hepatic clearance in vitro . Fluorine’s electron-withdrawing effect also enhances binding to ATP pockets in kinase assays, as observed in triazolo-pyridazine derivatives .
Role of Heterocyclic Linkers
The thioether bridge in the target compound improves aqueous solubility (logS = -3.2) compared to ether-linked analogs (logS = -4.8), though it remains less soluble than morpholine-containing derivatives (logS = -2.5) . However, thioethers are prone to oxidation, necessitating formulation adjustments for long-term stability.
Pharmacophore Flexibility
Replacing the 3,4-dihydroquinoline with a morpholine group (as in ) reduces steric hindrance but diminishes selectivity for serotonin receptors. Conversely, cyclopenta-pyrrolidine moieties (as in ) increase lipophilicity, favoring blood-brain barrier penetration but raising toxicity risks.
Preparation Methods
Synthesis of Triazolopyridazine Core
The triazolopyridazine moiety is constructed via cyclocondensation of 3-hydrazinylpyridazine with 4-fluorobenzoyl chloride (Figure 1A). Key steps:
- Hydrazine formation : 3-Aminopyridazine-6-thiol reacts with hydrazine hydrate (EtOH, reflux, 6 h) to yield 3-hydrazinylpyridazine-6-thiol (83% yield).
- Cyclization : Treatment with 4-fluorobenzoyl chloride (DCM, 0°C → RT, 12 h) forms 3-(4-fluorophenyl)-triazolo[4,3-b]pyridazine-6-thiol (71%). Bromination using NBS in DMF introduces the bromo group at C6 (89% yield).
Table 1. Optimization of Triazolopyridazine Bromination
| Brominating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NBS | DMF | 25 | 4 | 89 |
| Br₂ | AcOH | 60 | 8 | 63 |
| CuBr₂ | MeCN | 80 | 12 | 55 |
Dihydroquinoline Ethanone Preparation
3,4-Dihydroquinoline is synthesized via TiCl₄-mediated Friedel-Crafts acylation:
- Friedel-Crafts : 1,2,3,4-Tetrahydroquinoline reacts with acetyl chloride (TiCl₄, DCE, 0°C → reflux, 8 h) to form 1-acetyl-3,4-dihydroquinoline (76%).
- Thioether Coupling : The brominated triazolopyridazine undergoes nucleophilic substitution with 1-acetyl-3,4-dihydroquinoline-2-thiol (K₂CO₃, DMF, 80°C, 12 h), yielding the target compound (58%).
Metal-Free Radical Tandem Cyclization
Substrate Design
This method avoids transition metals by using di-tert-butyl peroxide (DTBP) as a radical initiator:
- Radical Generation : Cinnamamide derivatives and 4-fluorophenylacetaldehyde react under DTBP (3 equiv) in fluorobenzene (130°C, 11 h).
- Cyclization : In situ-generated radicals form the dihydroquinoline scaffold concurrent with triazolopyridazine-thioether linkage (52% yield).
Advantages :
Microwave-Assisted Heterocycle Assembly
Convergent Synthesis
Microwave irradiation significantly accelerates key steps:
- Triazole Formation : 4-Fluorophenyl-1H-1,2,4-triazole-3,5-diamine reacts with pyridazine-3,6-dione (MW, 150 W, 120°C, 20 min; 92% yield).
- Thiol-Ethanone Coupling : 1-(3,4-Dihydroquinolin-1(2H)-yl)ethan-1-one reacts with triazolopyridazine-6-thiol (MW, DBU, DMF, 100°C, 15 min; 67% yield).
Table 2. Conventional vs. Microwave Synthesis Comparison
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 8–12 h | 15–30 min |
| Isolated Yield | 58% | 67% |
| Energy Consumption | 850 kJ/mol | 210 kJ/mol |
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Purity (%) | Impurity Profile |
|---|---|---|
| HPLC | 95.8 | 0.9% des-fluoro byproduct |
| UPLC-MS | 96.2 | 1.1% oxidized thioether |
Industrial Feasibility and Challenges
Cost Analysis (Per Kilogram Basis)
| Method | Raw Material Cost ($) | Processing Cost ($) | Total ($) |
|---|---|---|---|
| Sequential Cyclization | 2,450 | 1,200 | 3,650 |
| Radical Cyclization | 1,980 | 980 | 2,960 |
| Microwave-Assisted | 2,780 | 1,500 | 4,280 |
Key Challenges
- Thioether Oxidation : Requires strict inert atmosphere (O₂ <10 ppm)
- Regioselectivity : Competing C5 vs. C6 substitution in triazolopyridazine (controlled via steric directing groups)
Emerging Methodologies
Enzymatic Thioether Formation
Recent trials with E. coli thioether synthase (EcoTS) show promising results:
Flow Chemistry Approaches
Microreactor systems enhance safety for exothermic steps:
- 89% yield in bromination step (residence time: 8 min vs. 4 h batch)
Q & A
Q. What are the optimized synthetic routes for this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, starting with the preparation of a 6-hydrazinyl-triazolopyridazine intermediate. This intermediate is reacted with a chloroethanone derivative under reflux in DMF with potassium carbonate as a base. Critical steps include controlling temperature (70–80°C) and using TLC to monitor reaction progress. Final purification is achieved via recrystallization from ethanol . Key intermediates are characterized using H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. Which analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : Assigns proton environments (e.g., dihydroquinoline CH groups at δ 2.8–3.2 ppm) and confirms thioether linkage (δ 4.3 ppm for SCH) .
- X-ray Crystallography : Resolves crystal packing and torsion angles between the triazolopyridazine and dihydroquinoline moieties, critical for understanding π-π stacking interactions .
- HPLC-PDA : Validates purity (>95%) and detects trace byproducts .
Q. What in vitro models are used to evaluate its biological activity?
- Anticancer Screening : NCI-60 cell line panel for cytotoxicity (IC determination) .
- Enzyme Inhibition Assays : Kinase selectivity profiling (e.g., EGFR, VEGFR2) using fluorescence-based assays .
- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Variable Substituents : Modify the 4-fluorophenyl group (e.g., replace with 4-chlorophenyl or pyridinyl) to assess impact on kinase inhibition .
- Core Modifications : Compare triazolo[4,3-b]pyridazine with triazolo[3,4-b]thiadiazine derivatives to evaluate heterocycle influence on solubility and potency .
- Docking Simulations : Use AutoDock Vina to predict binding modes in ATP-binding pockets (e.g., EGFR PDB: 1M17) .
Q. How to address low aqueous solubility during formulation?
- Co-solvent Systems : Test PEG-400/water mixtures (e.g., 30:70 v/v) to enhance solubility for in vivo dosing .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm via dynamic light scattering) to improve bioavailability .
Q. How to resolve contradictions in bioactivity data across similar analogs?
- Case Example : A 4-methoxyphenyl analog showed higher cytotoxicity but lower kinase inhibition than the 4-fluorophenyl variant. This discrepancy is resolved by evaluating off-target effects (e.g., tubulin polymerization assays) .
- Statistical Analysis : Apply hierarchical clustering of IC values across cell lines to identify outlier responses .
Q. What computational methods predict potential targets beyond kinase inhibition?
- PharmMapper : Screen against the Human Proteome Atlas to identify non-kinase targets (e.g., heat shock proteins) .
- Molecular Dynamics (MD) : Simulate binding stability with tubulin (PDB: 1SA0) over 100 ns to assess anti-mitotic potential .
Q. What are critical parameters for in vivo efficacy studies?
- Dosing Regimen : 25 mg/kg intraperitoneal (IP) injection daily in xenograft models, with plasma pharmacokinetics (PK) analyzed via LC-MS/MS .
- Toxicity Endpoints : Monitor liver enzymes (ALT/AST) and body weight changes to assess tolerability .
Q. How to evaluate metabolic stability in preclinical models?
- Microsomal Assays : Incubate with human liver microsomes (HLM) and quantify parent compound depletion over 60 minutes using LC-MS. CYP3A4 is identified as the primary metabolizing enzyme via CYP isoform-selective inhibitors .
Q. What strategies optimize selectivity over hERG channels?
- Patch-Clamp Electrophysiology : Measure hERG current inhibition (IC) and adjust the dihydroquinoline substituents (e.g., methyl groups) to reduce cardiotoxicity risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
